molecular formula C8H9NO B1282652 2-Amino-4-methylbenzaldehyde CAS No. 59236-38-3

2-Amino-4-methylbenzaldehyde

Cat. No. B1282652
CAS RN: 59236-38-3
M. Wt: 135.16 g/mol
InChI Key: XCDGQRLFOGCSAT-UHFFFAOYSA-N
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Description

2-Amino-4-methylbenzaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is closely related to 2-aminobenzaldehydes, which are known to participate in reactions forming complex structures such as polycyclic ring-fused aminals and indoles, as well as forming anhydro-polymers under certain conditions .

Synthesis Analysis

The synthesis of compounds related to 2-Amino-4-methylbenzaldehyde can be achieved through various methods. For instance, an unexpected cascade reaction of 2-aminobenzaldehydes with arylamines, catalyzed by scandium pentafluorobenzoate, leads to the formation of polycyclic ring-fused aminals . Another approach involves using N-(2-aminobenzylidene)-4-methylanilines as an alternative to 2-aminobenzaldehydes for the synthesis of 3-unsubstituted-2-aroylindoles . Additionally, a synthetic route from anilines to 4-aminobenzaldehydes has been reported, which may be applicable to the synthesis of 2-Amino-4-methylbenzaldehyde .

Molecular Structure Analysis

The molecular structure of 2-Amino-4-methylbenzaldehyde is not directly discussed in the provided papers. However, the structure of related compounds, such as the anhydro-polymers of 2-aminobenzaldehyde, has been elucidated using various spectroscopic techniques . These findings can provide insights into the structural aspects of 2-Amino-4-methylbenzaldehyde, given the similarities in the functional groups present.

Chemical Reactions Analysis

2-Amino-4-methylbenzaldehyde is expected to undergo chemical reactions similar to those of 2-aminobenzaldehydes. For example, it may participate in cascade reactions to form complex aminals or undergo cyclization reactions to yield indoles . The reactivity of the amino and aldehyde functional groups makes it a versatile intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4-methylbenzaldehyde are not directly reported in the provided papers. However, the properties of similar compounds, such as 2-Amino-3,5-dibromobenzaldehyde, have been characterized by NMR spectrometry, and the synthetic methods suggest good yields and operational simplicity . These properties are indicative of the potential behavior of 2-Amino-4-methylbenzaldehyde in various reaction conditions.

Scientific Research Applications

Synthesis and Characterization of Complexes

2-Amino-4-methylbenzaldehyde has been used in the synthesis of various Schiff bases, which are further utilized to form metal complexes. For instance, its reaction with benzothiazole derivatives produces Schiff bases that are complexed with Zn(II) ions, resulting in compounds with potential antibacterial properties (Chohan, Scozzafava, & Supuran, 2003). Similarly, Co(II) and Ni(II) complexes of these Schiff bases have also been studied for their antibacterial activities (Mahmood-ul-Hassan, Chohan, & Supuran, 2002).

Catalytic Applications

4-Methylbenzaldehyde, a derivative of 2-Amino-4-methylbenzaldehyde, has been utilized in catalytic processes. A study demonstrates its role in the copper-catalyzed oxidation of benzyl alcohols to aldehydes in water, showcasing an environmentally friendly and efficient approach (Wu et al., 2016).

Synthesis of Organic Compounds

The compound has been employed in the synthesis of organic compounds, such as Mannich bases. One study details the preparation of a Mannich β-amino carbonyl compound using 4-methylbenzaldehyde, which is structurally related to 2-Amino-4-methylbenzaldehyde (Hussein & Yousif, 2021).

Fluorescence Studies and Sensing Applications

2-Amino-4-methylbenzaldehyde derivatives have been explored in fluorescence studies. For example, 2-Amino-4,5-ethylenedioxyphenol, a derivative, is used as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, highlighting its potential in analytical applications (Nohta et al., 1994).

Pharmaceutical Research

In pharmaceutical research, derivatives of 2-Amino-4-methylbenzaldehyde have been synthesized and evaluated for various biological activities. For instance, a study focused on synthesizing Schiff base compounds from this aldehyde and examining their antioxidant, enzyme inhibition, and antimicrobial properties (Sumrra et al., 2018).

Corrosion Inhibition

The compound has been used in synthesizing corrosion inhibitors. A study demonstrates the synthesis of a novel corrosion inhibitor from 2-methylbenzaldehyde, showing its efficacy in protecting mild steel in acidic environments (Al-amiery et al., 2013).

Safety And Hazards

The safety information for 2-Amino-4-methylbenzaldehyde includes a GHS07 pictogram and a warning signal word . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

2-amino-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDGQRLFOGCSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Ida, A Matsubara, T Nemoto, M Saito… - Bioorganic & medicinal …, 2012 - Elsevier
We have reported previously the novel δ opioid agonist KNT-127 which showed high affinity and selectivity for the δ receptor. Moreover, the analgesic effect of subcutaneously …
Number of citations: 27 www.sciencedirect.com

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